![molecular formula C12H19N3O4 B2986747 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-(1H-pyrazol-4-yl)butanoic acid CAS No. 2287265-72-7](/img/structure/B2986747.png)
2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-(1H-pyrazol-4-yl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-(1H-pyrazol-4-yl)butanoic acid, also known as MPB, is a chemical compound that has been widely used in scientific research. It belongs to the class of pyrazole-based compounds and is a potent inhibitor of the enzyme glycogen synthase kinase-3 (GSK-3). GSK-3 is a key regulator of various cellular processes, including glycogen metabolism, cell differentiation, and apoptosis. MPB has been shown to have various biochemical and physiological effects and has potential applications in the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
Drug Delivery Systems
EN300-6735241: is utilized in the development of drug delivery systems due to its ability to form part of larger molecular scaffolds. These scaffolds can be used to transport therapeutic agents to specific sites within the body, enhancing the efficacy and reducing the side effects of drugs .
Synthesis of Imidazole Derivatives
The compound serves as a precursor in the synthesis of imidazole derivatives. Imidazole rings are present in many pharmacologically active molecules and are known for their wide range of biological activities, including antibacterial, antifungal, and antitumor properties .
Molecular Modification for Enhanced Solubility
EN300-6735241: can be used to modify the solubility of pharmaceutical compounds. By attaching this molecule to less soluble drugs, their solubility in aqueous solutions can be significantly increased, which is crucial for oral bioavailability .
Prodrug Formation
This compound may be involved in the formation of prodrugs. Prodrugs are inactive derivatives of active drugs that can be metabolically converted into their active forms in the body, thus improving the drug’s stability and absorption .
Polymer-based Therapeutics
EN300-6735241: is instrumental in creating polymer-based therapeutics. It can be incorporated into polymers that are designed to interact with biological systems, leading to applications in tissue engineering and regenerative medicine .
Targeted Cancer Therapy
The compound has potential applications in targeted cancer therapy. By conjugating EN300-6735241 with anticancer drugs, it’s possible to direct the therapy to malignant cells, thereby minimizing the impact on healthy tissues .
Antimicrobial Agents
Research indicates that derivatives of EN300-6735241 could be effective as antimicrobial agents. The compound’s structure allows for the synthesis of molecules that can disrupt bacterial cell walls or inhibit vital enzymes .
Bioconjugation in Diagnostic Imaging
EN300-6735241: can be used in bioconjugation processes for diagnostic imaging. It can be attached to imaging agents to improve their delivery to specific organs or tissues, enhancing the quality of diagnostic images .
Eigenschaften
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(1H-pyrazol-4-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4/c1-12(2,3)19-11(18)15-9(10(16)17)5-4-8-6-13-14-7-8/h6-7,9H,4-5H2,1-3H3,(H,13,14)(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEUQMYLYUKWXKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC1=CNN=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl (E)-4-[(3R,4S)-3-(4-chlorophenyl)-4-(hydroxymethyl)pyrrolidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2986664.png)
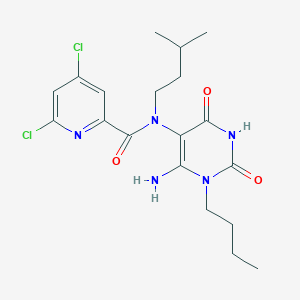
![N-(2-Methoxy-2-thiophen-3-ylethyl)pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2986667.png)
![N-[(3R)-Piperidin-3-yl]quinazolin-4-amine dihydrochloride](/img/structure/B2986669.png)
![3-[(4-tert-butylphenyl)sulfonyl]-N-(4-ethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2986672.png)
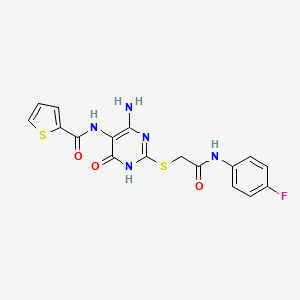
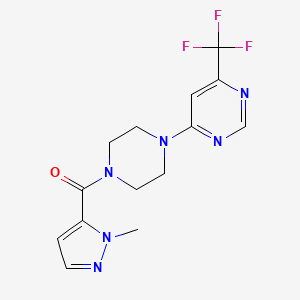
![2,5-dichloro-N-(6-ethoxybenzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2986675.png)
![2-(2,5-Dichlorobenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2986676.png)
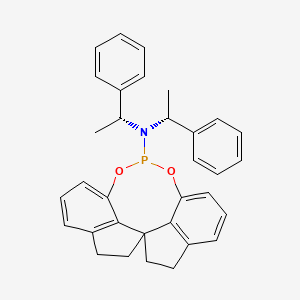
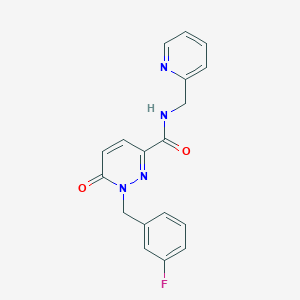
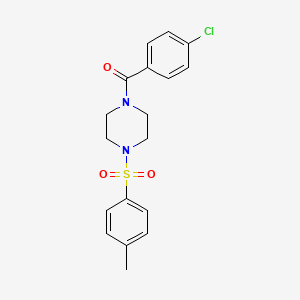
![1-Methyl-N-[(1-methylsulfonylpiperidin-4-yl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2986685.png)
![Ethyl 2-({[2-(4-chloro-2-methylphenoxy)acetohydrazido]carbonyl}amino)acetate](/img/structure/B2986688.png)